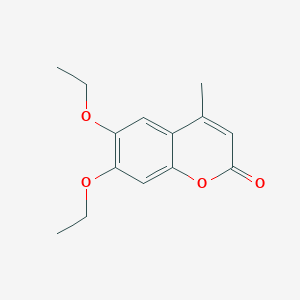

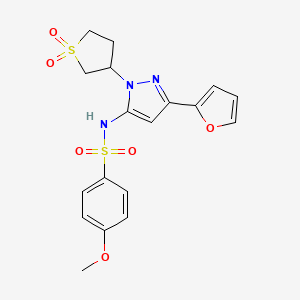

![molecular formula C19H19F2NO4S2 B2988548 (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448064-31-0](/img/structure/B2988548.png)

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a bicyclic structure with a sulfonyl group attached to the 8th carbon. The presence of difluorophenyl and phenylsulfonyl groups suggest that it might have interesting chemical properties.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the bicyclic structure followed by the introduction of the sulfonyl groups.Molecular Structure Analysis

The bicyclic structure suggests that the compound might have interesting stereochemical properties. The presence of the sulfonyl groups could also influence its reactivity.Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. The reactivity of the compound would likely be influenced by the sulfonyl groups and the bicyclic structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The bicyclic structure and the presence of the sulfonyl groups could influence properties like solubility, melting point, and reactivity.科学的研究の応用

Atom-Transfer Radical Cyclizations

A study by Flynn et al. (1992) explored the use of a compound similar to the one , specifically methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, in atom-transfer radical cyclizations. This process led to the formation of substituted 3-azabicyclo[3.3.0]octanes, demonstrating the compound's utility in synthesizing complex bicyclic structures (Flynn et al., 1992).

1,3-Dipolar Cycloadditions

Taniguchi et al. (1978) investigated the 1,3-dipolar cycloadditions to bicyclic olefins, including compounds similar to "(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane." Their study showed that such compounds participate exclusively in cycloadditions to a specific double bond, producing exo regioisomers, demonstrating their selectivity in chemical reactions (Taniguchi et al., 1978).

Synthesis of Polyhydroquinoline Derivatives

Research by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives. This catalyst, involving a structure similar to the compound of interest, was used in a solvent-free, efficient process, highlighting its application in green chemistry (Goli-Jolodar et al., 2016).

Electrophilic Fluorination Agents

Banks et al. (1996) described the synthesis of a range of diazabicyclo[2.2.2]octane salts, similar in structure to the compound , as electrophilic fluorinating agents. These compounds demonstrate the potential for selective fluorination in organic chemistry, a crucial step in various synthetic processes (Banks et al., 1996).

Carbonyl Protective Groups

A study by Chandrasekhar and Sarkar (1998) utilized a compound related to "(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane" as a carbonyl protective group in organic syntheses. This demonstrates the compound's role in protecting sensitive functional groups during complex chemical reactions (Chandrasekhar & Sarkar, 1998).

Safety And Hazards

Without specific information on the compound, it’s hard to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it.

将来の方向性

The future directions for research on this compound would depend on its intended use and the results of initial studies. It could be interesting to explore its reactivity, stereochemistry, and potential applications.

Please note that these are general insights and may not be accurate for the specific compound you mentioned. For detailed and accurate information, please refer to scientific literature or consult with a chemist.

特性

IUPAC Name |

3-(benzenesulfonyl)-8-(3,4-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO4S2/c20-18-9-8-16(12-19(18)21)28(25,26)22-13-6-7-14(22)11-17(10-13)27(23,24)15-4-2-1-3-5-15/h1-5,8-9,12-14,17H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQZGFHZYCVUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

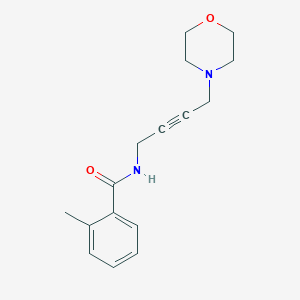

![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)

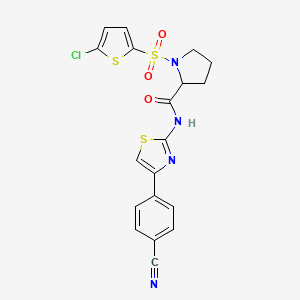

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)

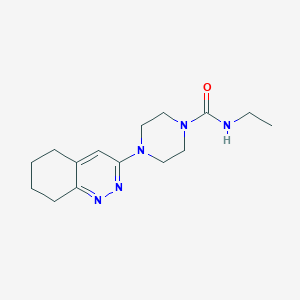

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)

![2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2988481.png)

![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)

![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)